REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([C:16]([OH:18])=O)[N:7]=1.C(N(CC)CC)C.ClC(OCC)=O.[CH3:32][NH:33][CH:34]([CH2:36][CH3:37])[CH3:35]>C(Cl)(Cl)Cl>[CH3:32][N:33]([CH:34]([CH3:35])[CH2:36][CH3:37])[C:16]([C:8]1[N:7]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2)=[O:18]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
CNC(C)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1N=C(C2=CC=CC=C2C1)C=1SC=CC1)C(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |